Carcinolipin

Description

Historical Perspectives on the Discovery and Initial Characterization of Carcinolipin

The story of carcinolipin begins in the 1960s with efforts to identify endogenous substances that might play a role in the development of cancer.

Carcinolipin was first described as an "endogenous carcinogenic substance" by J. Hradec and J. Kruml in 1960. ucl.ac.uk It was initially isolated from beef liver. researchgate.net Early investigations focused on its potential role in carcinogenesis and its biochemical properties. ucl.ac.uk Researchers developed chromatographic methods to quantitatively determine the presence of carcinolipin, then identified as cholesterol 14-methylhexadecanoate, in various biological materials. medkoo.comdfo-mpo.gc.ca These methods involved separating fatty acid methyl esters on urea-impregnated papers and thin layers, allowing for the isolation of branched-chain fatty acids from other lipids. researchgate.net

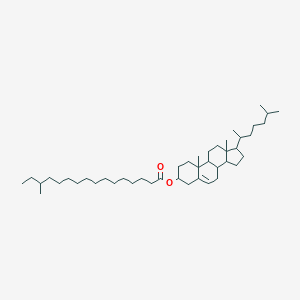

The precise chemical identity of carcinolipin was established through detailed structural analysis. In 1968, J. Hradec and L. Dolejš published a definitive study on its chemical constitution. nih.govportlandpress.com Their work demonstrated that carcinolipin is an ester composed of two main components: cholesterol and a specific fatty acid. nih.govnih.gov

The identification process involved several key steps:

Identification of Cholesterol : The neutral part of the molecule was confirmed to be cholesterol through methods like mixed melting point analysis with pure cholesterol and its derivatives. nih.govnih.gov

Identification of the Fatty Acid : The fatty acid component was identified as 14-methylhexadecanoic acid. nih.govnih.gov This was achieved through a combination of techniques including:

Oxidative Degradation : Using chromic acid and permanganate, which yielded specific degradation products characteristic of the proposed structure. nih.govnih.gov

Mass Spectrometry : The mass spectrum of the isolated acid was characteristic of a saturated C17 fatty acid, and the alcohol derived from it showed a mass spectrum typical for an anteiso compound. nih.govnih.gov

Comparative Analysis : The identity was confirmed by comparing its properties (mixed melting points, gas-liquid chromatography behavior, and mass spectra) with a synthetically created sample of 14-methylhexadecanoic acid. nih.govnih.gov

Foundational Research on Carcinolipin's Biological Activities

Early research quickly moved from chemical characterization to understanding the biological effects of this newly identified compound.

A significant focus of early research was carcinolipin's effect on protein synthesis. ozbiosciences.comopenaccessjournals.com Studies by Hradec in the 1960s revealed that carcinolipin acts as an essential factor in this fundamental cellular process. medkoo.com It was observed that carcinolipin could stimulate the incorporation of labeled amino acids into transfer RNA (tRNA) in cell-free systems, a key step in building proteins. nih.govnih.gov This stimulating effect was specific to esters of branched-chain fatty acids, like the one found in carcinolipin. researchgate.net Further research suggested that carcinolipin's role might extend to influencing gene expression itself, affecting both protein biosynthesis and genetic transcription. nih.govembopress.org

Another line of inquiry explored whether carcinolipin could exert effects across the placental barrier. nih.govmdpi.com Studies in the 1970s by Shabad, Kolesnichenko, and Savluchinskaya investigated the transplacental activity of carcinolipin in mice. medkoo.com In one study, pregnant A-strain mice were administered small amounts of carcinolipin. iarc.fr Their offspring showed a significantly higher incidence of lung adenomas (47.3%) compared to control animals (10.7%). iarc.fr This suggested that exposure to carcinolipin during fetal development could have carcinogenic effects, a finding of interest in the study of how environmental or endogenous factors might contribute to childhood cancers. medkoo.comnih.goviarc.fr

Contemporary Significance of Carcinolipin within Lipid Metabolism and Carcinogenesis Research

While direct research on carcinolipin has waned since the foundational period, the concepts it introduced remain relevant within the broader context of lipid metabolism and cancer biology. frontiersin.orgnih.gov The reprogramming of lipid metabolism is now recognized as a hallmark of cancer. nih.govmdpi.com Cancer cells often exhibit altered fatty acid and cholesterol metabolism to support rapid proliferation and survival. ucl.ac.ukfrontiersin.orgnih.gov

Carcinolipin, as a specific cholesterol ester, represents an early example of a lipid molecule with potent biological activity linked to carcinogenesis. ucl.ac.uknih.govwikipedia.org Modern research has expanded on this theme, investigating how various lipids and metabolic pathways contribute to cancer development. frontiersin.orgnih.gov For instance, the synthesis and storage of lipids, including cholesterol esters, are often upregulated in tumors to provide energy and building blocks for new cells. mdpi.commdpi.com Although carcinolipin itself is not a central focus of current studies, its historical role highlights the crucial link between specific lipid molecules and the complex processes of protein synthesis and cancer initiation. ucl.ac.uknih.govnih.govembopress.org Some analyses of tumor lipids have specifically looked for carcinolipin, with one study on Ehrlich ascites cells reporting that it was not found, indicating its presence may be specific to certain tumor types or conditions. aacrjournals.org

Properties

CAS No. |

19477-24-8 |

|---|---|

Molecular Formula |

C44H78O2 |

Molecular Weight |

639.1 g/mol |

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 14-methylhexadecanoate |

InChI |

InChI=1S/C44H78O2/c1-8-34(4)21-17-15-13-11-9-10-12-14-16-18-23-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(35(5)22-19-20-33(2)3)44(40,7)31-29-41(38)43/h24,33-35,37-41H,8-23,25-32H2,1-7H3 |

InChI Key |

ILZPADCYIWUDSX-UHFFFAOYSA-N |

SMILES |

CCC(C)CCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Synonyms |

carcinolipin cholesterol 14-methylhexadecanoate cholesteryl 14-methylhexadecanoate |

Origin of Product |

United States |

Biosynthesis and Enzymatic Synthesis of Carcinolipin

Elucidation of Endogenous Carcinolipin Biosynthetic Pathways

The endogenous production of carcinolipin involves a two-part process: the synthesis of its constituent molecules, cholesterol and 14-methylhexadecanoic acid, followed by their enzymatic joining.

Precursor Lipid Utilization in Carcinolipin Anabolism

The formation of carcinolipin is fundamentally dependent on the availability of its two key precursors: cholesterol and a specific branched-chain fatty acid, 14-methylhexadecanoic acid.

The biosynthesis of 14-methylhexadecanoic acid, an anteiso-C17 fatty acid, is believed to follow the general pathway for branched-chain fatty acid synthesis. This process utilizes primers derived from the catabolism of branched-chain amino acids. cdnsciencepub.com For anteiso fatty acids, the precursor is 2-methylbutyryl-CoA, which is generated from the breakdown of isoleucine. nih.govmdpi.com This branched starter unit is then elongated by the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA, ultimately forming 14-methylhexadecanoic acid. mdpi.com The relative abundance of different branched-chain fatty acids within a cell is influenced by the availability of their respective amino acid-derived precursors. cdnsciencepub.com

Cholesterol biosynthesis is a far more complex, multi-step process that begins with acetyl-CoA. nih.gov Through a series of enzymatic reactions, this simple precursor is converted into HMG-CoA, then mevalonate, and subsequently into a series of isoprenoid intermediates, eventually leading to the formation of squalene. Squalene then undergoes cyclization and a number of further modifications to yield cholesterol. nih.gov

Characterization of Enzymatic Catalysis in Carcinolipin Formation

The final and crucial step in carcinolipin biosynthesis is the esterification of the 3-beta-hydroxyl group of cholesterol with the carboxyl group of 14-methylhexadecanoic acid. This reaction is catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). csic.espnas.org ACAT utilizes an activated form of the fatty acid, specifically 14-methylhexadecanoyl-CoA, and transfers the acyl group to cholesterol, forming cholesteryl 14-methylhexadecanoate (carcinolipin) and releasing coenzyme A. csic.es

There are two known isozymes of ACAT in mammals, ACAT1 and ACAT2, which have distinct tissue distributions and cellular roles. nih.govki.se ACAT1 is ubiquitously expressed in various tissues, while ACAT2 is primarily found in the liver and small intestine. ki.sefrontiersin.org Both enzymes are capable of esterifying cholesterol with a variety of long-chain fatty acyl-CoAs. nih.gov While the specific preference of ACAT enzymes for 14-methylhexadecanoyl-CoA has not been extensively detailed, their known function in esterifying a broad range of fatty acids to cholesterol strongly suggests their role in carcinolipin formation. pnas.orgnih.gov Studies have shown that tumor growth can be accompanied by an enhanced synthesis of lipids, including cholesteryl 14-methylhexadecanoate, which are then transported to and accumulate in the tumor tissue. ebi.ac.uk

Regulatory Mechanisms Governing Carcinolipin Biosynthetic Enzymes

The regulation of carcinolipin biosynthesis is intrinsically linked to the control of its precursor pathways and the activity of the ACAT enzymes. The biosynthesis of fatty acids and cholesterol is tightly regulated by cellular energy status and metabolite levels.

The activity of ACAT enzymes is subject to regulation at both the transcriptional and post-translational levels. Cellular cholesterol levels play a significant role in regulating ACAT activity. Interestingly, the two isoforms are regulated differently. ACAT1 expression is generally considered constitutive, meaning it is relatively stable and not significantly affected by cellular cholesterol levels. nih.govoup.com Its activity, however, can be allosterically activated by its substrate, cholesterol. oup.com In contrast, the expression of the ACAT2 gene has been shown to be transcriptionally upregulated in response to increased cellular cholesterol. ki.seresearchgate.net This suggests that in tissues where ACAT2 is present, high levels of cholesterol can lead to an increased capacity for cholesterol esterification, and potentially, carcinolipin synthesis. This differential regulation highlights the distinct roles of the two ACAT enzymes in managing cellular cholesterol homeostasis.

Advanced Strategies for In Vitro Enzymatic Synthesis of Carcinolipin

The ability to synthesize carcinolipin in a controlled laboratory environment is crucial for studying its biological functions. Enzymatic methods are often preferred over chemical synthesis due to their high specificity and milder reaction conditions.

Optimization of Biocatalytic Reaction Systems for Carcinolipin Production

The in vitro enzymatic synthesis of carcinolipin, like other sterol esters, can be achieved using lipases. Lipases are a class of enzymes that can catalyze esterification reactions in non-aqueous or low-water environments. cirad.frmdpi.com The production of sterol esters using lipase (B570770) catalysis can be optimized by controlling several key reaction parameters.

Studies on the enzymatic esterification of phytosterols (B1254722) (plant-derived sterols structurally similar to cholesterol) provide a model for optimizing carcinolipin synthesis. nih.govnih.gov Key variables that are typically optimized include:

Temperature: Enzyme activity is highly dependent on temperature, with an optimal temperature at which the reaction rate is maximal. nih.gov

Enzyme Concentration: Increasing the amount of lipase will generally increase the reaction rate up to a certain point. nih.gov

Substrate Molar Ratio: The ratio of cholesterol to 14-methylhexadecanoic acid can influence the equilibrium of the reaction and the final yield of the ester.

Reaction Time: The extent of esterification increases with time until the reaction reaches equilibrium. nih.gov

Solvent System: The choice of organic solvent can significantly impact enzyme activity and stability. mdpi.com

Response surface methodology (RSM) is a common statistical technique used to optimize these parameters simultaneously to achieve the highest possible conversion yield in the shortest amount of time. nih.govnih.gov For instance, in the synthesis of phytosterol esters, optimization has led to very high esterification efficiencies, often exceeding 90%. nih.govcirad.fr

Table 1: Key Parameters for Optimization of Lipase-Catalyzed Sterol Ester Synthesis This table is interactive. Click on the headers to learn more about each parameter.

| Parameter | Description | Typical Optimized Range (from phytosterol ester synthesis) |

| Temperature | Affects enzyme activity and reaction rate. | 40-60°C nih.gov |

| Enzyme Load | The amount of lipase used in the reaction. | 0.8-1.0 wt% nih.gov |

| Substrate Molar Ratio | The ratio of sterol to fatty acid. | 1:1 to 1:5 (Sterol:Fatty Acid) |

| Reaction Time | Duration of the enzymatic reaction. | 12-48 hours mdpi.com |

| Solvent | The non-aqueous medium for the reaction. | n-hexane, isooctane |

Directed Evolution and Engineering of Enzymes for Carcinolipin Synthesis

While commercially available lipases can be used for carcinolipin synthesis, their efficiency and specificity can be further enhanced through protein engineering techniques, most notably directed evolution. nih.gov Directed evolution involves creating a large library of enzyme variants through random mutagenesis and then screening for mutants with improved properties, such as higher catalytic activity, altered substrate specificity, or increased stability in organic solvents. nih.gove-ksbbj.or.kr

For the synthesis of carcinolipin, directed evolution could be employed to tailor a lipase to have a higher affinity for both cholesterol and, more specifically, the branched-chain 14-methylhexadecanoic acid. By modifying the amino acids that line the substrate-binding pocket of the enzyme, it is possible to alter its substrate specificity. acs.orgresearchgate.net For example, strategies have been used to engineer lipases with enhanced activity towards short-chain or long-chain fatty acids. e-ksbbj.or.kr A similar approach could be applied to develop a lipase variant that is highly efficient at producing carcinolipin, thereby improving the yield and purity of the in vitro synthesis. This would provide a valuable tool for producing larger quantities of this specific cholesterol ester for further biological investigation.

Carcinolipin Metabolic Pathways and Regulatory Networks

Carcinolipin Catabolism and Biotransformation Pathways

The breakdown and transformation of carcinolipin are presumed to follow the general pathways established for other cholesterol esters. This involves the hydrolytic cleavage of the ester bond to release its constituent molecules: cholesterol and 14-methylhexadecanoic acid.

Identification of Enzymes Involved in Carcinolipin Hydrolysis and Degradation

Specific enzymes that hydrolyze carcinolipin have not been explicitly identified in the scientific literature. However, it is highly probable that enzymes known as cholesterol esterases (or sterol esterases) are responsible for this process. worthington-biochem.comcreative-enzymes.comwikipedia.org These enzymes catalyze the hydrolysis of sterol esters to yield a sterol and a fatty acid. worthington-biochem.com

Several types of cholesterol esterases exist, and their activity is localized in different tissues and cellular compartments. creative-proteomics.com For instance, pancreatic cholesterol esterase is crucial for the digestion of dietary cholesterol esters. worthington-biochem.com Within cells, neutral cholesterol ester hydrolases (nCEH) are found in cytoplasmic lipid droplets and endosomes, while acid cholesterol ester hydrolases (aCEH) are located in lysosomes. creative-proteomics.com It is through the action of one or more of these enzymes that carcinolipin would be broken down.

Table 1: General Classes of Enzymes Involved in Cholesterol Ester Hydrolysis

| Enzyme Class | Typical Location | Function |

| Pancreatic Cholesterol Esterase | Pancreas, Intestine | Hydrolysis of dietary cholesterol esters |

| Neutral Cholesterol Ester Hydrolases (nCEH) | Cytoplasm, Endosomes | Hydrolysis of stored cholesterol esters |

| Acid Cholesterol Ester Hydrolases (aCEH) | Lysosomes | Degradation of cholesterol esters from lipoproteins |

This table is based on the general metabolism of cholesterol esters, as specific data for carcinolipin is unavailable.

Metabolic Fates of Carcinolipin-Derived Products

Upon hydrolysis, the two components of carcinolipin—cholesterol and 14-methylhexadecanoic acid—enter their respective metabolic pools.

Cholesterol: The liberated cholesterol can be utilized by the cell in several ways. It is an essential component for maintaining the structure and fluidity of cell membranes. creative-proteomics.com It can also serve as a precursor for the synthesis of vital molecules such as steroid hormones (e.g., cortisol, testosterone, estrogen), vitamin D, and bile acids, which are necessary for the digestion of fats. youtube.com Excess cholesterol can be re-esterified and stored in lipid droplets or transported out of the cell. creative-proteomics.com

14-Methylhexadecanoic Acid: This is a branched-chain fatty acid. nih.gov Research on the specific metabolism of 14-methylhexadecanoic acid has shown that it can be incorporated into other lipids. ebi.ac.uk Studies in rats with Walker 256 carcinoma demonstrated that this fatty acid is utilized for the synthesis of lipids, particularly for the re-formation of cholesteryl 14-methylhexadecanoate, which then accumulates in tumor tissue. ebi.ac.uk Like other fatty acids, it can also be broken down through beta-oxidation to produce energy.

Systemic Metabolic Reprogramming in Response to Carcinolipin

There is a lack of direct evidence on how carcinolipin specifically induces systemic metabolic reprogramming. However, the effects of its constituent parts and related molecules on cellular metabolism provide some insights.

Molecular Regulation of Carcinolipin Metabolism

The regulation of carcinolipin metabolism has not been specifically elucidated. However, the processes of cholesterol ester synthesis and hydrolysis are known to be under tight molecular control, which would presumably apply to carcinolipin as well.

The synthesis of cholesterol esters is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs). creative-proteomics.com The activity of these enzymes is regulated by the intracellular concentration of free cholesterol; high levels of free cholesterol stimulate ACAT activity to promote esterification and storage. creative-proteomics.comnih.gov

Conversely, the hydrolysis of cholesterol esters is regulated by factors that signal a need for free cholesterol. For instance, hormones can influence the activity of neutral cholesterol esterase. nih.gov Furthermore, cellular cholesterol levels themselves appear to regulate the activity of these hydrolases; high cholesterol tends to inhibit their activity to prevent the excessive release of free cholesterol. nih.gov This intricate balance ensures that cellular needs for cholesterol are met without reaching toxic levels.

Transcriptional and Epigenetic Control of Cardiolipin (B10847521) Metabolic Genes

The expression of genes encoding the enzymes for cardiolipin biosynthesis and remodeling is a critical control point. This regulation ensures that cardiolipin levels are appropriate for the cell's metabolic state and developmental stage.

Transcriptional Control

Several transcription factors have been identified that directly or indirectly influence the genes of cardiolipin metabolism. The gene TAZ, which encodes tafazzin—an enzyme crucial for cardiolipin remodeling—is a key regulatory target. nih.govmedlineplus.gov Mutations in TAZ are the cause of Barth syndrome, a serious genetic disorder characterized by dysfunctional cardiolipin metabolism. medlineplus.govgenecards.org Analysis of the TAZ gene promoter has identified binding sites for several transcription factors, including AP-1, c-Jun, and Nkx2-5, suggesting their role in controlling its expression. genecards.org

Recent research has also uncovered a link between cardiolipin metabolism and the circadian clock. In skeletal muscle, the synthesis of cardiolipin exhibits a rhythmic pattern that is dependent on the nuclear receptors RORα and RORγ, which are core components of the circadian oscillator. nih.govresearchgate.net These receptors can bind to the promoters of cardiolipin synthesis genes, such as Crls1 (cardiolipin synthase) and iPla2 (calcium-independent phospholipase A2), driving their rhythmic expression. nih.gov Genes like Taz and Ptpmt1 (protein tyrosine phosphatase mitochondrial 1) also show oscillatory expression that is disrupted when RORs are deficient. nih.govresearchgate.net

Furthermore, cardiolipin metabolism can, in turn, influence gene expression. Deficiencies in cardiolipin remodeling have been shown to repress the expression of the muscle transcription factor MyoD1, a master regulator of myogenesis. nih.gov This repression is mediated by the upregulation of the MyoD1 inhibitor, homeobox protein Mohawk (MKX), and a decrease in Wnt signaling. nih.gov

Table 1: Transcriptional Regulators of Cardiolipin Metabolic Genes

| Regulator | Target Gene(s) | Function/Effect |

|---|---|---|

| AP-1, c-Jun, Nkx2-5 | TAZ (Tafazzin) | Potential regulation of tafazzin expression, a key cardiolipin remodeling enzyme. genecards.org |

| RORα, RORγ | Crls1, iPla2, Taz, Ptpmt1 | Drive the rhythmic, circadian expression of genes involved in cardiolipin synthesis and remodeling in skeletal muscle. nih.gov |

| MyoD1 | Downstream myogenic genes | Its expression is repressed in cells with deficient cardiolipin metabolism, linking mitochondrial lipid status to muscle development. nih.gov |

| Mohawk (MKX) | MyoD1 | Upregulated in response to cardiolipin deficiency, leading to the repression of MyoD1. nih.gov |

Epigenetic Control

Epigenetic mechanisms, including DNA methylation and histone modifications, are fundamental regulators of gene expression that respond to environmental and metabolic cues. oaepublish.comnih.gov While direct epigenetic regulation of every cardiolipin metabolic gene is still an area of active research, it is established that these mechanisms govern cardiac metabolism more broadly. oaepublish.com For instance, DNA methylation, mediated by DNA methyltransferases (DNMTs), can repress the expression of genes involved in fatty acid oxidation, such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha). oaepublish.com Given that the fatty acid composition of cardiolipin is critical for its function, regulation of fatty acid metabolism pathways indirectly impacts cardiolipin quality.

Knockout of the DNMT3a enzyme in cardiomyocytes leads to mitochondrial damage and impaired glucose metabolism, highlighting the importance of DNA methylation in maintaining mitochondrial health, where cardiolipin is a key component. nih.gov Similarly, histone modifications, such as acetylation regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), alter chromatin accessibility for clusters of metabolic genes. oaepublish.com These epigenetic marks act as dynamic rheostats, allowing the cell to adjust its metabolic machinery, including the synthesis and maintenance of mitochondrial components like cardiolipin, in response to physiological and pathological stimuli such as aging or heart failure. elsevierpure.com

Signal Transduction Pathways Regulating Cardiolipin Metabolic Flux

The rate of cardiolipin synthesis and remodeling—the metabolic flux—is dynamically regulated by intracellular signaling pathways that translate extracellular stimuli into cellular responses. These pathways can modulate the activity of metabolic enzymes through post-translational modifications or by altering gene expression.

One of the most critical signaling networks is the PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and metabolism. wikipedia.orgnih.gov This pathway is activated by growth factors and insulin (B600854) and is known to stimulate both lipid synthesis and uptake. wikipedia.orgresearchgate.net By promoting anabolic processes, the PI3K/Akt/mTOR pathway can influence the availability of precursors for cardiolipin synthesis, such as phosphatidic acid and CDP-diacylglycerol, thereby affecting its production to support mitochondrial biogenesis and function during cell growth. nih.govmdpi.com

Wnt signaling also plays a role in modulating processes linked to cardiolipin metabolism. The canonical Wnt/β-catenin pathway is crucial during development and tissue homeostasis. frontiersin.orgmdpi.com Research has shown that decreased mitochondrial function resulting from tafazzin deficiency leads to reduced Wnt signaling. nih.gov This suggests a feedback loop where cardiolipin status influences Wnt pathway activity, which in turn controls transcriptional programs related to cell differentiation and function. nih.govnih.gov

In addition to transcriptional control, direct enzymatic regulation by signaling molecules occurs. In yeast, the committed step of cardiolipin synthesis, catalyzed by phosphatidylglycerolphosphate (PGP) synthase, is regulated by phosphorylation in response to inositol. nih.gov This demonstrates a direct link where a signaling metabolite modulates the activity of a key biosynthetic enzyme to control metabolic flux.

Finally, cardiolipin itself is a critical signaling platform. frontiersin.orgresearchgate.net Upon mitochondrial stress, cardiolipin can be exposed on the outer mitochondrial membrane, where it serves as a binding site for essential signaling proteins. In the context of apoptosis, it recruits factors like tBid and Bax. researchgate.netuni-goettingen.de During mitophagy (the selective removal of damaged mitochondria), cardiolipin interacts with LC3 and Beclin 1 to recruit the autophagic machinery. researchgate.netuni-goettingen.de This dual role of cardiolipin as both a structural component and a signaling hub underscores its importance in cellular regulatory networks.

Table 2: Signal Transduction Pathways and Their Impact on Cardiolipin Metabolism

| Signaling Pathway | Key Components | Effect on Cardiolipin Metabolism/Function |

|---|---|---|

| PI3K/Akt/mTOR Pathway | PI3K, Akt, mTOR | Promotes anabolic processes, including lipid synthesis, which can increase the availability of precursors for cardiolipin biosynthesis to support mitochondrial growth. wikipedia.orgresearchgate.netnih.gov |

| Wnt Signaling Pathway | Wnt ligands, Frizzled receptors, β-catenin | Influences mitochondrial function and is itself regulated by cardiolipin status; part of a feedback loop controlling cell fate and differentiation. nih.govnih.gov |

| Inositol Signaling | Inositol | Leads to the phosphorylation and decreased activity of phosphatidylglycerolphosphate (PGP) synthase, directly regulating the metabolic flux of cardiolipin synthesis. nih.gov |

| Apoptosis Signaling | tBid, Bax, Caspase-8 | Cardiolipin acts as a mitochondrial platform to recruit these pro-apoptotic proteins, initiating the intrinsic cell death pathway. researchgate.netuni-goettingen.de |

| Mitophagy Signaling | LC3, Beclin 1 | Externalized cardiolipin recruits the autophagic machinery to mediate the removal of damaged mitochondria. researchgate.netuni-goettingen.de |

Cellular and Molecular Mechanisms of Carcinolipin Action

Carcinolipin's Modulation of Fundamental Cellular Processes

Carcinolipin, a cholesterol ester of 14-methylhexadecanoic acid, has been identified as a modulator of several core cellular activities. Its influence extends to protein production, cell life and death cycles, and the maintenance of cellular stability.

Direct and Indirect Effects on Protein Synthesis Efficacy

Early research identified Carcinolipin as an essential factor for protein synthesis. thegoodscentscompany.com Studies using cell-free systems demonstrated that this compound stimulates the process. thegoodscentscompany.com Its removal from these systems leads to a significant reduction in protein synthesis, an effect that can be reversed by the reintroduction of pure Carcinolipin.

The primary mechanism of action appears to be through its interaction with the machinery of translation. Specifically, Carcinolipin is crucial for the synthesis of aminoacyl-tRNA complexes, which are the building blocks of proteins. nih.gov Research indicates that lipids, and Carcinolipin in particular, are vital for this process. nih.gov When lipids are extracted from rat liver pH5 enzymes, the incorporation of amino acids into transfer RNA (tRNA) decreases; this activity is fully restored by the addition of pure cholesteryl 14-methylhexadecanoate. nih.govnih.gov

Furthermore, Carcinolipin has been shown to be essential for the function of eukaryotic peptide elongation factors, the proteins that facilitate the step-by-step addition of amino acids to a growing polypeptide chain. plos.orgnih.gov The activity of these elongation factors is directly proportional to the amount of associated Carcinolipin. nih.gov Beyond the elongation factors, Carcinolipin also influences the ribosome itself, apparently affecting the function of the ribosomal A site (the entry point for aminoacyl-tRNA) and the peptidyl transferase center (the site of peptide bond formation). nih.gov This suggests a multi-faceted role in ensuring the efficacy of protein synthesis.

Table 1: Research Findings on Carcinolipin's Role in Protein Synthesis

| Process/Component Affected | Observed Effect of Carcinolipin | Key Findings | References |

|---|---|---|---|

| Overall Protein Synthesis | Stimulation | Considered an essential factor for protein synthesis in cell-free systems. thegoodscentscompany.com | thegoodscentscompany.com |

| Aminoacyl-tRNA Synthesis | Essential for activity | Restores the ability of lipid-extracted enzymes to incorporate amino acids into tRNA. nih.govnih.gov | nih.govnih.gov |

| Eukaryotic Elongation Factors | Essential for function | Activity of transfer enzymes is proportional to the amount of Carcinolipin present. Its removal inactivates the factors, and its addition restores function. nih.gov | plos.orgnih.gov |

| Ribosomal Function | Modulation | Affects the function of the ribosomal A site and the P site of peptidyl transferase. nih.gov | nih.gov |

Impact on Cell Proliferation, Apoptosis, and Survival Pathways

Given its fundamental role in protein synthesis, Carcinolipin significantly influences cell proliferation, apoptosis (programmed cell death), and survival. It has been described as a potential marker for malignant tumors, highlighting its connection to uncontrolled cell growth. ingentaconnect.com The processes of cell division and survival are heavily reliant on the constant and regulated production of new proteins, a process where Carcinolipin is a key factor.

The link to cancer and cell proliferation is also supported by studies on its components. Dietary cholesteryl esters have been shown to promote mammary tumor growth in animal models, with an associated increase in the proliferation marker Ki-67. researchgate.net Furthermore, the fatty acid component of Carcinolipin belongs to a class of molecules known as monomethyl branched-chain fatty acids (mmBCFAs), which are involved in growth control. plos.orgsemanticscholar.org Notably, some mmBCFAs have been found to selectively induce apoptosis in cancer cells, suggesting a complex regulatory role. plos.org

Apoptosis is a tightly regulated process involving specific signaling pathways, often mediated by a family of proteins called caspases. nih.govassaygenie.com The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical. frontiersin.orgmdpi.com While direct studies on Carcinolipin's effect on specific apoptotic proteins are limited, its influence on the synthesis of these and other regulatory proteins is a clear mechanism through which it can shift the cellular balance between survival and death. The eukaryotic translation elongation factor 1 alpha 2 (eEF1A2), whose function is lipid-dependent, is implicated in both cell growth and the inhibition of apoptosis. nih.gov

Influence on Cellular Differentiation and Dedifferentiation

Cellular differentiation is the process by which a cell changes from one type to a more specialized type, a cornerstone of organismal development and tissue maintenance. britannica.com This process involves significant changes in gene expression and, consequently, the protein profile of the cell.

The influence of Carcinolipin on differentiation is primarily understood through its interaction with proteins that are themselves regulators of this process. For example, the elongation factor eEF1A2 is not only involved in cancer but also in development; its reduction has been shown to impair the proliferation and outgrowth of differentiating neurons. nih.govatlasgeneticsoncology.org As Carcinolipin is essential for the function of such elongation factors, it is positioned to be a critical modulator of these differentiation pathways.

Furthermore, master regulatory genes like the HOX genes, which control embryonic development and cell differentiation, are often dysregulated in cancers—a disease state linked to Carcinolipin. nih.gov The metabolic state of a cell, including its lipid metabolism, is also increasingly recognized as a key factor in guiding T-cell differentiation, suggesting that lipids like Carcinolipin could play a role in immune cell specialization. frontiersin.org

Role in Maintaining Cellular Homeostasis and Membrane Dynamics

Cellular homeostasis refers to the state of steady internal conditions maintained by living cells. researchgate.net This balance is crucial for survival and proper function. Carcinolipin contributes to homeostasis through at least two interconnected avenues: its role in lipid metabolism and its influence on membrane characteristics.

As a cholesterol ester, Carcinolipin is part of the broader network of cellular lipid homeostasis. researchgate.netmdpi.com The brain, for instance, is highly enriched in lipids, and disruptions in lipid balance are linked to various disorders. researchgate.net The branched-chain fatty acid component of Carcinolipin is known to be incorporated into phospholipids, where it can regulate the fluidity of cell membranes. plos.orgsemanticscholar.org Maintaining appropriate membrane fluidity is essential for the function of membrane-bound proteins and for processes like cell signaling and transport.

The regulation of protein synthesis by Carcinolipin is also a key aspect of maintaining homeostasis. Cells must respond to environmental changes and stress by adjusting the production of specific proteins. The link between Carcinolipin and elongation factors, which are themselves involved in sensing amino acid availability, places it at a nexus of nutritional sensing and metabolic regulation. nih.gov

Molecular Interactions of Carcinolipin with Biological Macromolecules

The cellular effects of Carcinolipin are mediated by its direct physical interactions with key macromolecules, particularly proteins involved in the central dogma of molecular biology.

Carcinolipin-Protein Interactions and Functional Consequences

The most well-documented interactions of Carcinolipin are with proteins of the translation machinery. nih.gov It is considered essential for the normal function of eukaryotic peptide elongation factors (eEF1 and eEF2). nih.gov

Studies have shown that these elongation factors, when purified from tissues like rat liver and human tonsils, contain Carcinolipin. nih.gov The removal of this lipid via solvent extraction leads to a proportional decrease in the enzyme's activity in both binding aminoacyl-tRNA and forming peptide bonds. nih.gov Crucially, the addition of pure cholesteryl 14-methylhexadecanoate to these extracted enzymes fully restores their original activity, demonstrating a direct and essential interaction. nih.govcore.ac.uk

Carcinolipin also interacts with ribosomes. Experiments with extracted polyribosomes and ribosomal subunits show that Carcinolipin affects the peptidyl transferase center, specifically the activity of the P site. nih.gov Its removal decreases the activity of this site, while its addition restores it. nih.gov This indicates that beyond its role with soluble elongation factors, Carcinolipin is also a component or modulator of the ribosome itself, influencing the core catalytic step of protein synthesis.

Table 2: Carcinolipin's Molecular Interactions and Functional Consequences

| Interacting Protein/Complex | Nature of Interaction | Functional Consequence | References |

|---|---|---|---|

| Eukaryotic Elongation Factor 1 (eEF1/TF I) | Essential component | Required for the factor's ability to bind aminoacyl-tRNA to the ribosome. Loss of Carcinolipin inactivates the factor. | thegoodscentscompany.comnih.gov |

| Eukaryotic Elongation Factor 2 (eEF2/TF II) | Essential component | Required for the factor's role in the peptidization and translocation steps of elongation. | nih.gov |

| Ribosomes (Peptidyl Transferase Center) | Modulation of activity | Affects the function of the ribosomal P site. Its presence is required for normal peptidyl transferase activity. | nih.gov |

| Aminoacyl-tRNA Synthetases | Required for activity | Reactivates extracted enzymes responsible for charging tRNA molecules with their corresponding amino acids. | nih.govnih.gov |

Interactions with Cellular Membranes and Lipid Bilayers

Potential Interactions with Nucleic Acids and Gene Expression Regulation

Research indicates that Carcinolipin's primary molecular function is intricately linked to the regulation of gene expression, specifically at the level of protein synthesis (translation). Rather than interacting directly with DNA in the nucleus, Carcinolipin acts as an essential cofactor for several key components of the translational machinery.

Early studies revealed that lipids, particularly Cholesteryl 14-methylhexadecanoate, play a crucial role in the synthesis of aminoacyl-tRNA complexes, the first step in protein synthesis. nih.gov Research by Hradec and colleagues demonstrated that purified aminoacyl-tRNA synthetases, the enzymes that charge transfer RNA (tRNA) molecules with their corresponding amino acids, lose most of their activity when extracted with organic solvents to remove lipids. nih.gov This activity can be specifically restored by the addition of pure Cholesteryl 14-methylhexadecanoate, while other cholesterol esters like cholesteryl palmitate or stearate (B1226849) are ineffective, suggesting a high degree of specificity. nih.gov

Carcinolipin's influence extends to the elongation phase of protein synthesis. It has been identified as an essential component of peptide elongation factors. nih.govnih.gov Experiments have shown that the activity of these factors decreases significantly after treatment with cholesterol esterase to remove the endogenous lipid, and function is fully recovered upon the re-addition of Cholesteryl 14-methylhexadecanoate. nih.govnih.gov This indicates that the presence of this specific ester is necessary for the normal function of these enzymes. nih.gov Furthermore, Carcinolipin has been shown to affect the function of both the ribosomal A and P sites, as well as the peptidyl transferase center, which are critical for the formation of peptide bonds. nih.gov It is believed to modulate peptide elongation at the ribosomal level. nih.gov Some evidence also suggests that Carcinolipin may interact with guanosine (B1672433) residues within the tRNA molecule itself, potentially representing another layer of translational modulation.

Table 1: Components of the Protein Synthesis Machinery Modulated by Carcinolipin

| Component | Function | Effect of Carcinolipin | References |

| Aminoacyl-tRNA Synthetases | Charges tRNA with the correct amino acid. | Essential for normal enzymatic activity. nih.gov | nih.govnih.gov |

| Peptide Elongation Factor 1 (eEF-1) | Mediates the entry of aminoacyl-tRNA into the ribosome. | Required for normal function; interacts with the GTP-dependent autophosphorylation of the factor. nih.govnih.gov | nih.govnih.gov |

| Ribosomes | The site of protein synthesis. | Affects the function of the A site, P site, and peptidyl transferase center. nih.gov | nih.gov |

| Transfer RNA (tRNA) | Carries amino acids to the ribosome. | Potentially interacts with guanosine residues, modifying the initiator tRNA. |

Dissecting Carcinolipin-Mediated Signaling Cascades

The role of Carcinolipin in cellular signaling appears to be directly tied to its function as a critical modulator of protein synthesis. While it may not initiate a classical signaling cascade involving a linear series of phosphorylation events, its ability to regulate the rate and fidelity of translation represents a powerful mechanism for controlling cellular phenotype. The biosynthesis of Cholesteryl 14-methylhexadecanoate is significantly enhanced in the liver of rats with growing tumors, suggesting that its production is part of a systemic response to the presence of cancer and that the tumor-bearing host has an increased demand for this compound as a cofactor for enhanced protein synthesis. portlandpress.com

Identification of Upstream Receptors and Downstream Signaling Components

Upstream Receptors: To date, no specific cell-surface or intracellular receptor that directly binds Carcinolipin to initiate a signaling cascade has been identified in the scientific literature. Its mechanism of action appears to be less about receptor-ligand binding and more about its integration as a structural and functional component within key enzymatic complexes.

Downstream Signaling Components: The primary downstream targets of Carcinolipin are the core components of the protein translation machinery. Its "signaling" effect is mediated through the modulation of these components.

Aminoacyl-tRNA Ligases: Carcinolipin is essential for the activity of these enzymes. nih.gov

Peptide Elongation Factor 1 (eEF-1): This is a key downstream effector. Carcinolipin is required for the GTPase activity of eEF-1. nih.gov The binding of Carcinolipin to the beta subunit of the factor is enhanced by GTP and is necessary for the factor's GTP-dependent autophosphorylation, a critical regulatory event. nih.gov The removal of Carcinolipin via cholesterol esterase treatment abolishes this activity, which is then restored by the addition of the ester. nih.gov

Crosstalk Between Carcinolipin-Initiated Signaling and Oncogenic Pathways

Direct mechanistic evidence detailing crosstalk between Carcinolipin-initiated signaling and specific oncogenic pathways, such as Ras or p53, is not established in the available literature. However, logical inferences can be made based on its fundamental role. Oncogenic pathways exert their effects by altering gene expression programs, leading to the production of proteins that drive cell proliferation, survival, and metastasis. Since Carcinolipin is an essential cofactor for the machinery that synthesizes all proteins, its availability and function could globally impact the expression levels of oncoproteins and tumor suppressors.

For instance, the development of many cancers is linked to mutations in the Ras gene, leading to a hyperactive Ras protein and the constitutive activation of downstream proliferative pathways. hmdb.ca Similarly, the inactivation of the p53 tumor suppressor, which normally halts the cell cycle or induces apoptosis in response to damage, is a hallmark of a majority of human cancers. nih.govwikipedia.org By modulating the efficiency of translation, Carcinolipin could theoretically influence the cellular output of these and other critical oncogenic proteins. However, studies specifically demonstrating that Carcinolipin-mediated signaling directly interfaces with or is a required component of these canonical oncogenic pathways have not been reported.

Mechanistic Insights into Carcinolipin's Carcinogenic Role

The carcinogenic properties of Carcinolipin appear to stem from its ability to cross the placental barrier and exert effects during fetal development, a period of intense and highly regulated cell proliferation and differentiation. thegoodscentscompany.com

Elucidation of Transplacental Carcinogenic Mechanisms

Studies in animal models have provided clear evidence for the transplacental carcinogenic activity of Carcinolipin. A key experiment demonstrated that administering Carcinolipin to pregnant A-strain mice during the last third of gestation led to a significantly increased incidence of lung tumors in their offspring. Fetal tissues are considered privileged targets for neoplastic changes due to their high rates of cellular proliferation and differentiation. thegoodscentscompany.com

In the study, pregnant mice were injected with 5-18 µg of Carcinolipin. The offspring of these mice showed a substantially higher rate of lung adenomas compared to control animals whose mothers were not treated with the compound. This demonstrates that Carcinolipin can cross the placenta and initiate carcinogenic processes in the developing fetus, which manifest as tumors later in life. The precise molecular mechanism likely involves the disruption of normal protein synthesis by Carcinolipin in fetal lung tissue during a critical developmental window, leading to long-term alterations in cell growth regulation.

Table 2: Transplacental Carcinogenic Effect of Carcinolipin in A-Strain Mice

| Group | Treatment | Number of Offspring | Tumor Incidence | Percentage |

| Experimental | Carcinolipin (5-18 µg) during pregnancy | 19 | 9 | 47.3% |

| Control | Untreated | - | - | 10.7% |

Data sourced from a 1973 study on the transplacental effect of carcinolipin in mice, as cited in IARC publications.

Carcinolipin's Contribution to Genomic Instability and Mutagenesis

Genomic instability, a high frequency of mutations within the genome of a cellular lineage, is a hallmark of cancer. mdpi.commdpi.comnih.gov This instability can manifest as changes in nucleic acid sequences, chromosomal rearrangements, or aneuploidy. mdpi.com Carcinogens, by their nature, contribute to this instability, often by causing DNA damage that, if not properly repaired, leads to permanent mutations. wikipedia.org While the precise molecular interactions of carcinolipin with DNA have not been extensively detailed in available research, its established carcinogenic activity, such as the induction of lung adenomas in mice, suggests a role in promoting genomic instability and mutagenesis. iarc.fr

Carcinogenesis is understood as a multistage process involving tumor initiation, promotion, and progression. nih.gov The initial step, initiation, involves an irreversible genetic alteration, which is a direct consequence of DNA damage and mutation. nih.gov Carcinogens can be classified as genotoxic, directly damaging DNA, or non-genotoxic, promoting growth through other mechanisms. wikipedia.org Genotoxic carcinogens can form DNA adducts, which are chemical moieties attached to DNA, leading to errors during DNA replication and, consequently, mutations. mdpi.com

The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, is a direct result of genomic instability and is fundamental to cancer development. nih.gov While a study on the transplacental carcinogenic effect of carcinolipin in mice demonstrated its ability to induce tumors, the specific mutations driving this process were not identified. iarc.frwho.int It is plausible that carcinolipin, or its metabolites, may act as a mutagen, directly or indirectly causing DNA lesions that overwhelm the cell's repair capacity, thus leading to the mutations that initiate and drive tumorigenesis.

Table 1: Key Mechanisms of Genomic Instability in Carcinogenesis

| Mechanism | Description | Potential Consequence |

| Point Mutations | Alteration of a single nucleotide base in the DNA sequence. | Can alter protein function, leading to activation of oncogenes or inactivation of tumor suppressor genes. |

| Chromosomal Rearrangements | Large-scale changes in chromosome structure, such as translocations, inversions, deletions, and duplications. | Can lead to gene fusions, altered gene expression, or loss of genetic material. mdpi.com |

| Aneuploidy | An abnormal number of chromosomes in a cell. | Results from errors in chromosome segregation during mitosis and can disrupt gene dosage. mdpi.com |

| Microsatellite Instability | Changes in the length of short, repetitive DNA sequences. | Often a result of deficient DNA mismatch repair and can inactivate tumor suppressor genes. nih.gov |

Dysregulation of Cell Cycle Checkpoints and DNA Repair by Carcinolipin

The cell cycle is a highly regulated process that ensures the faithful replication and segregation of genetic material. nih.govnih.govresearchgate.net Cell cycle checkpoints are critical surveillance mechanisms that monitor the integrity of the genome and the proper progression through the different phases of the cell cycle (G1, S, G2, and M). researchgate.netnih.gov In the presence of DNA damage, these checkpoints can halt the cell cycle to allow time for repair or, if the damage is too severe, trigger programmed cell death (apoptosis). nih.gov A disruption of these checkpoints is a common feature of cancer, allowing for the propagation of cells with damaged DNA, which contributes to genomic instability. researchgate.netfda.gov

Deregulation of the cell cycle can occur through mutations in genes that encode key regulatory proteins, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. nih.govopentextbc.ca While direct evidence of carcinolipin's interaction with specific cell cycle proteins is lacking in the current scientific literature, its carcinogenic nature implies a potential interference with these regulatory pathways. Many carcinogens exert their effects by promoting uncontrolled cell proliferation, which often involves bypassing the normal inhibitory signals of cell cycle checkpoints. opentextbc.ca

Furthermore, cells possess a sophisticated network of DNA repair pathways to counteract the constant threat of DNA damage from both endogenous and exogenous sources. nih.govmdpi.comnih.gov These pathways include base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ), each specialized for different types of DNA lesions. nih.govmdpi.com A failure in these repair mechanisms can lead to the accumulation of mutations and genomic instability, thereby increasing the risk of cancer. nih.gov For instance, defects in NER are associated with a predisposition to skin cancer, while mutations in MMR genes are linked to hereditary non-polyposis colorectal cancer. mdpi.comiarc.fr

Given that carcinolipin has been shown to induce tumors, it is conceivable that it may, directly or indirectly, impair the efficiency of one or more DNA repair pathways. iarc.fr This could occur through various mechanisms, such as the inhibition of key repair enzymes or the generation of DNA lesions that are difficult for the cell to repair accurately. The resulting "mutator phenotype" would accelerate the accumulation of genetic alterations necessary for malignant transformation. nih.gov

Table 2: Major DNA Repair Pathways and Cell Cycle Checkpoints

| System | Key Proteins/Complexes | Function |

| DNA Repair Pathways | ||

| Base Excision Repair (BER) | DNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase | Repairs small, non-helix-distorting base lesions, such as those arising from oxidation or alkylation. nih.govmdpi.com |

| Nucleotide Excision Repair (NER) | XPC, ERCC1-XPF, XPG | Repairs bulky, helix-distorting lesions, such as those caused by UV radiation and some chemical carcinogens. nih.govmdpi.com |

| Mismatch Repair (MMR) | MSH2, MLH1, PMS2 | Corrects errors made during DNA replication, such as base-base mismatches and small insertions or deletions. nih.gov |

| Homologous Recombination (HR) | BRCA1, BRCA2, RAD51 | An error-free pathway for repairing double-strand breaks, primarily active in the S and G2 phases of the cell cycle. nih.gov |

| Non-Homologous End Joining (NHEJ) | Ku70/80, DNA-PKcs, Ligase IV | A major, but potentially error-prone, pathway for repairing double-strand breaks throughout the cell cycle. nih.gov |

| Cell Cycle Checkpoints | ||

| G1/S Checkpoint | p53, p21, Rb | Prevents entry into the S phase if DNA damage is detected or if conditions are not favorable for division. nih.govnih.gov |

| Intra-S-Phase Checkpoint | ATM, ATR | Slows down DNA replication in response to DNA damage. |

| G2/M Checkpoint | ATM, ATR, Chk1, Chk2, p53 | Prevents entry into mitosis if DNA is damaged or replication is incomplete. nih.gov |

| Spindle Assembly Checkpoint | MAD2, BUB1, BUBR1 | Ensures that all chromosomes are properly attached to the mitotic spindle before anaphase begins. nih.gov |

Advanced Analytical Methodologies for Carcinolipin Research

State-of-the-Art Spectrometric Techniques for Carcinolipin Characterization

Spectrometric methods are indispensable for obtaining detailed molecular and structural information about carcinolipin. These techniques provide insights into its elemental composition, molecular weight, and three-dimensional structure.

High-Resolution Mass Spectrometry and Tandem MS for Structural Confirmation and Quantification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural elucidation of carcinolipin. Unlike low-resolution mass spectrometry which measures nominal mass, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm. chromatographyonline.comalgimed.com This precision allows for the determination of the exact elemental formula of a molecule. For carcinolipin, HRMS has been pivotal in confirming its identity as cholesterol 14-methylhexadecanoate. nih.gov The mass spectrum of the intact molecule, as well as its constituent fatty acid, provided characteristic data for a saturated C17 acid, confirming the structure. nih.gov

Tandem mass spectrometry (MS/MS) further enhances structural analysis and enables sensitive quantification. wikipedia.orgmdpi.com In an MS/MS experiment, ions of a specific mass-to-charge ratio (like the molecular ion of carcinolipin) are selected and fragmented through collision-induced dissociation. wikipedia.org The resulting fragment ions provide a "fingerprint" that is unique to the molecule's structure. This fragmentation pattern can confirm the identity of both the cholesterol backbone and the specific fatty acid esterified to it. For quantification, especially in complex biological samples, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov This approach combines the separation power of chromatography with the specificity and sensitivity of MS/MS, making it a benchmark for quantifying lipids like carcinolipin in various biological matrices. mdpi.comnih.gov

Table 1: Key Mass Spectrometry Techniques in Carcinolipin Analysis

| Technique | Application | Key Findings/Capabilities |

| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Provides exact mass and elemental composition; Confirmed carcinolipin as cholesterol 14-methylhexadecanoate. algimed.comnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation & Quantification | Generates unique fragmentation patterns for definitive identification; Enables highly sensitive and specific quantification when coupled with LC. wikipedia.orgmdpi.com |

Nuclear Magnetic Resonance Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and conformational dynamics of molecules in solution. creative-biolabs.comnih.gov It provides detailed information about the chemical environment of individual atoms within a molecule. waterandwastewater.com For carcinolipin, NMR can be used to confirm the structure by analyzing the chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR), which are unique to the cholesterol and 14-methylhexadecanoate moieties.

Beyond structural confirmation, NMR is uniquely suited for studying how carcinolipin interacts with other molecules, such as proteins or membrane components. nih.govdiva-portal.org Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the carcinolipin molecule are in close contact with a binding partner. frontiersin.org Furthermore, by observing changes in the NMR spectrum of a protein upon the addition of carcinolipin, researchers can map the binding site and characterize the conformational changes the protein undergoes during the interaction. mdpi.comnih.gov While specific NMR studies on carcinolipin interactions are not widely published, the methodologies applied to similar lipids, like cardiolipin's interaction with cytochrome c, demonstrate the potential of NMR to reveal the dynamic and structural basis of carcinolipin's biological activity. mdpi.comnih.gov

Table 2: NMR Spectroscopy Applications in Carcinolipin Research

| NMR Method | Primary Use | Information Gained |

| 1D NMR (¹H, ¹³C) | Structural Verification | Confirms the presence and connectivity of the cholesterol and fatty acid components. hku.hk |

| 2D NMR (e.g., COSY, HSQC) | Detailed Structural Analysis | Elucidates the complete covalent structure and stereochemistry. nih.gov |

| Interaction Studies (e.g., STD NMR, CSP) | Conformational & Interaction Mapping | Identifies binding interfaces and conformational changes upon interaction with biological macromolecules. nih.govmdpi.com |

Chromatographic Separation Techniques for Carcinolipin Isolation and Purity Assessment

Chromatography is fundamental to the study of carcinolipin, enabling its separation from other lipids and biomolecules. nih.gov The choice of technique depends on the analytical goal, from profiling constituent fatty acids to isolating pure carcinolipin for further study.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing the fatty acid composition of lipids. To analyze the fatty acid in carcinolipin, the ester bond is first cleaved (a process called hydrolysis or transesterification) to release the free fatty acid, which is then chemically modified (derivatized) into a more volatile form, typically a fatty acid methyl ester (FAME). nih.gov This mixture of FAMEs is then injected into the gas chromatograph.

The GC column separates the different FAMEs based on their boiling points and polarity. nih.gov As each FAME elutes from the column, it enters the mass spectrometer, which serves as a highly specific detector, providing a mass spectrum that confirms the identity of each fatty acid. plos.org Research has used this exact methodology to identify the fatty acid component of carcinolipin as 14-methylhexadecanoic acid. nih.gov This technique is highly sensitive and quantitative, allowing for the precise profiling of fatty acids even in minute sample quantities. nih.gov

Liquid Chromatography (HPLC/UHPLC) Coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for the analysis of intact carcinolipin. nih.gov Since carcinolipin is a large, non-volatile molecule, it is not suitable for GC without being broken down. HPLC and UHPLC separate compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. nih.gov UHPLC utilizes smaller particle sizes in its columns and higher pressures, resulting in significantly faster analysis times and higher resolution compared to traditional HPLC. phenomenex.comajpaonline.comnih.gov

For carcinolipin analysis, reversed-phase HPLC is commonly used, where a non-polar stationary phase separates lipids based on their hydrophobicity. When coupled with advanced detectors like mass spectrometers (LC-MS) or evaporative light scattering detectors (ELSD), HPLC/UHPLC systems can both identify and quantify carcinolipin in complex lipid extracts with high accuracy and sensitivity. mdpi.comlabmanager.com

Table 3: Comparison of HPLC and UHPLC for Carcinolipin Analysis

| Feature | HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High-Performance Liquid Chromatography) |

| Particle Size | Typically 3–5 µm | < 2 µm |

| Operating Pressure | Moderate (up to 6000 psi) | High (up to 15,000 psi) phenomenex.com |

| Analysis Time | Standard | Faster (e.g., run times reduced from 40 to 15 minutes) nih.gov |

| Resolution | Good | Higher, providing better separation of complex mixtures phenomenex.com |

| Sensitivity | Standard | Enhanced due to narrower peaks phenomenex.com |

Preparative and Analytical Thin-Layer Chromatography for Lipid Fractionation

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique for separating lipid classes. gerli.com In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. rockefeller.edu The plate is then placed in a chamber with a solvent system (mobile phase) that moves up the plate by capillary action. Lipids separate based on their polarity; non-polar lipids like cholesterol esters (the class carcinolipin belongs to) travel further up the plate than more polar lipids like phospholipids. aocs.org

TLC can be used in two main ways:

Analytical TLC: Small amounts of sample are used to quickly assess the purity of a sample or identify the lipid classes present by comparing their migration distance to known standards. researchgate.net The separated lipids can be visualized by spraying with reagents like primuline (B81338) and viewing under UV light or by charring with acid. gerli.comumich.edu

Preparative TLC: Larger amounts of a lipid mixture are applied as a band across the plate. After separation, the band corresponding to carcinolipin can be scraped off the plate, and the pure lipid can be eluted from the silica gel with an appropriate solvent. This is a common method for isolating and purifying specific lipids for further structural or biological studies. aocs.org

Integrated Lipidomics Platforms for Comprehensive Carcinolipin Profiling

Integrated lipidomics platforms offer a powerful approach for the extensive analysis of lipids, including carcinolipin, within a biological sample. numberanalytics.com These platforms combine advanced separation techniques, such as ultra-high-performance liquid chromatography (UHPLC), with high-resolution mass spectrometry (MS) to identify and quantify a wide array of lipid species. numberanalytics.commasseycancercenter.org This comprehensive profiling is crucial for understanding the complex interplay of lipids in various physiological and pathological processes. metabolon.com

The workflow in integrated lipidomics typically involves several key stages:

Sample Preparation: This initial step is critical for obtaining reliable and reproducible data. It involves the extraction of lipids from biological matrices using methods like liquid-liquid extraction with solvents such as chloroform-methanol, or solid-phase extraction for purifying specific lipid classes. metwarebio.com Proper sample handling, including rapid freezing and storage at -80°C, is essential to prevent lipid degradation. metwarebio.com

Data Acquisition: Mass spectrometry is the cornerstone of lipidomics data acquisition. metwarebio.com Techniques like liquid chromatography-mass spectrometry (LC-MS) provide high sensitivity for detecting a wide range of lipids. metwarebio.com The choice between targeted and untargeted lipidomics depends on the research question; targeted analysis focuses on specific, predefined lipids, while untargeted approaches aim to profile all detectable lipids for broader discovery. metwarebio.commetabolomicscentre.ca

Data Processing: Raw data from the mass spectrometer undergoes significant preprocessing, including noise reduction, peak picking, and alignment to ensure data quality. numberanalytics.com

The integration of these steps into a single platform allows for a holistic view of the lipidome, providing valuable context for the study of specific molecules like carcinolipin.

Determining the precise abundance of carcinolipin is essential for understanding its biological significance. Quantitative lipidomics employs various strategies to achieve accurate measurements. A common approach involves the use of internal standards, which are known quantities of lipid species added to a sample before analysis. masseycancercenter.orgmetwarebio.com These standards help to correct for variations in sample preparation and instrument response, leading to more accurate quantification.

Targeted lipidomics is a particularly powerful method for quantifying specific lipids like carcinolipin. masseycancercenter.orgmetabolomicscentre.ca This hypothesis-driven approach utilizes methods that are optimized for the detection and quantification of a predefined set of lipids. fh-campuswien.ac.at By using techniques such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) on triple quadrupole or high-resolution mass spectrometers, researchers can achieve high sensitivity and specificity for the target analyte. masseycancercenter.org

"Shotgun" lipidomics, which involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation, can also be used for quantification, often in combination with stable-isotope labeled internal standards. sigmaaldrich.com

Table 1: Comparison of Quantitative Lipidomic Approaches

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Targeted Lipidomics | Focuses on a predefined list of lipids for quantification. masseycancercenter.orgfh-campuswien.ac.at | High sensitivity, high specificity, accurate quantification. masseycancercenter.org | Provides information only on the targeted lipids. fh-campuswien.ac.at |

| Untargeted Lipidomics | Aims to detect and relatively quantify as many lipids as possible in a sample. metwarebio.commetabolomicscentre.ca | Comprehensive profiling, discovery of novel biomarkers. nih.gov | Lower quantitative accuracy compared to targeted methods. escholarship.org |

| "Shotgun" Lipidomics | Direct infusion of total lipid extract into the mass spectrometer. sigmaaldrich.com | High throughput. sigmaaldrich.com | Can suffer from ion suppression effects. |

The large and complex datasets generated by lipidomics platforms necessitate sophisticated bioinformatic and statistical tools for interpretation. nih.govnih.gov The primary goals of this analysis are to identify significant changes in lipid abundance and to place these changes within a biological context. numberanalytics.com

Statistical analysis is a critical first step. Both univariate and multivariate methods are employed. nih.gov

Univariate analysis , such as t-tests or ANOVA, examines the relationship between the abundance of a single lipid and the experimental groups. metwarebio.comnih.gov

Following statistical identification of significant lipids, bioinformatic tools are used for biological interpretation. nih.gov Pathway analysis helps to understand how the observed changes in lipid levels relate to specific metabolic or signaling pathways. numberanalytics.com Visualization tools such as heatmaps and volcano plots are essential for interpreting the complex data and highlighting key trends. numberanalytics.com Several web-based platforms and software packages, such as MetaboAnalyst and LipidSig, provide user-friendly interfaces for these analyses. metwarebio.combioinfomics.org

Development and Validation of Novel Analytical Methods Specific for Carcinolipin

While integrated lipidomics provides a broad overview, the development of analytical methods specifically for carcinolipin is crucial for focused and highly accurate research. The development and validation of such methods ensure their reliability and reproducibility. omicsonline.org

The process of developing a novel analytical method, often using techniques like High-Performance Liquid Chromatography (HPLC), involves several stages. medicopublication.com This includes selecting the appropriate chromatographic conditions (e.g., column, mobile phase) and detector to achieve optimal separation and detection of carcinolipin. saspublishers.com

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. omicsonline.org According to international guidelines, validation involves assessing several key parameters: researchgate.netsysrevpharm.org

Specificity: The ability of the method to accurately measure the analyte of interest in the presence of other components.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. sysrevpharm.org

Accuracy: The closeness of the measured value to the true value. sysrevpharm.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sysrevpharm.org This includes repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. saspublishers.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. saspublishers.com

An early example of a specific method for carcinolipin involved a chromatographic method for its quantitative determination in biological materials. nih.gov

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description |

|---|---|

| Specificity | Ensures the method measures only the intended substance. |

| Linearity | Confirms a proportional relationship between concentration and instrument signal. sysrevpharm.org |

| Accuracy | Determines how close the measured result is to the actual value. sysrevpharm.org |

| Precision | Measures the reproducibility of the results. sysrevpharm.org |

| LOD | The smallest amount of the substance that can be detected. |

| LOQ | The smallest amount of the substance that can be reliably quantified. saspublishers.com |

| Robustness | Assesses the method's reliability under varied conditions. saspublishers.com |

Research Challenges and Future Directions in Carcinolipin Studies

Overcoming Methodological Limitations in Carcinolipin Isolation and Analysis

Historically, the isolation and quantification of carcinolipin from biological materials relied on chromatographic techniques, including combined liquid-solid and liquid-liquid chromatography, as well as reversed-phase high-performance liquid chromatography (HPLC). medkoo.comthegoodscentscompany.comnlk.czacs.org While groundbreaking for their time, these methods present limitations in the context of modern lipidomics.

Challenges:

Sensitivity and Specificity: Early chromatographic methods may lack the sensitivity to detect minute, yet biologically significant, quantities of carcinolipin and may be prone to interference from structurally similar lipids.

Throughput: These methods are often low-throughput, making large-scale screening and analysis across numerous samples a significant challenge.

Structural Detail: While identifying the compound, older methods provide limited information on the spatial distribution of the molecule within tissues or its association with specific cellular compartments.

Future Directions: Future research must leverage advanced analytical platforms to overcome these hurdles. The development of highly sensitive and specific assays using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount. These methods would enable precise quantification and structural confirmation of carcinolipin in complex biological matrices. Furthermore, implementing imaging mass spectrometry could provide invaluable insights into the molecule's specific location within the tumor microenvironment.

| Challenge | Historical Method | Proposed Future Direction | Potential Outcome |

|---|---|---|---|

| Low Sensitivity & Specificity | Column & Thin-Layer Chromatography dfo-mpo.gc.ca | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Accurate quantification in diverse biological samples. |

| Low Throughput | Manual HPLC analysis nlk.cz | Automated High-Throughput Lipidomic Platforms | Feasibility of large-scale clinical and experimental screening. |

| Limited Spatial Information | Bulk tissue extraction | Imaging Mass Spectrometry (e.g., MALDI, DESI) | Mapping of carcinolipin distribution within tumor tissues. |

Delineating Novel Biosynthetic and Catabolic Pathways of Carcinolipin

Carcinolipin is an ester formed from cholesterol and 14-methylhexadecanoic acid. nih.gov However, the specific enzymatic machinery, regulatory mechanisms, and subcellular locations of its synthesis (anabolism) and breakdown (catabolism) remain largely unknown. Understanding these pathways is crucial to manipulating carcinolipin levels for therapeutic purposes.

Challenges:

The specific acyltransferases responsible for esterifying cholesterol with this particular branched-chain fatty acid have not been identified.

The metabolic pathways that lead to an accumulation of the precursor, 14-methylhexadecanoic acid, in cancer cells are not defined.

The lipases or esterases that catabolize carcinolipin to release its constituent parts are unknown.

Future Directions: A combination of genetic and metabolomic approaches will be necessary to map these pathways. byjus.comnumberanalytics.com Isotope tracing studies, using labeled precursors like glucose or amino acids, can track the flow of carbon and hydrogen atoms into both the fatty acid and cholesterol moieties of carcinolipin. libretexts.orgnih.gov Concurrently, gene-silencing screens (e.g., using CRISPR-Cas9) targeting candidate enzymes in lipid metabolism could identify the key players in its synthesis and degradation. zmchdahod.org These studies would clarify whether carcinolipin metabolism is a distinct, regulated pathway or a byproduct of broader metabolic dysregulation in cancer. nih.gov

Comprehensive Mapping of Carcinolipin's Interactome and Signaling Network

Early studies reported that carcinolipin stimulates protein synthesis, potentially involving eukaryotic peptide elongation factor 1, and affects ATPase activity. medkoo.comthegoodscentscompany.com These findings suggest that carcinolipin does not act in isolation but likely interacts with a network of proteins to exert its effects. However, a comprehensive map of these interactions—its interactome—is nonexistent.

Challenges:

As a lipid, carcinolipin's interactions with proteins may be transient and of lower affinity, making them difficult to detect with traditional methods.

The downstream signaling cascades that are modulated by carcinolipin's primary interactions remain unmapped.

Future Directions: Modern chemical biology and proteomic techniques offer powerful tools to map the carcinolipin interactome. embopress.orgfrontiersin.org The synthesis of a carcinolipin analogue functionalized with a photoreactive cross-linker and an affinity tag (e.g., biotin) would enable affinity purification-mass spectrometry. This would allow for the capture and identification of direct protein binding partners from cell lysates. nih.gov Once interacting proteins are identified, further studies can delineate the impact on their function and the subsequent signaling pathways, such as those involved in cell proliferation, survival, and metabolism, which are known to be regulated by protein-protein interaction networks. mdpi.comnih.gov

Synergistic Research between Carcinolipin and Emerging Concepts in Cancer Biology

Since the initial research on carcinolipin, the understanding of cancer biology has evolved dramatically, encapsulated by the "Hallmarks of Cancer." aacr.orgnih.gov Integrating the study of carcinolipin with these modern concepts could reveal its significance in tumor progression.

Challenges:

The original research on carcinolipin predates many current concepts in cancer biology, such as the roles of the tumor microenvironment, cancer stem cells, and immune evasion. frontiersin.org

There is a lack of data on how carcinolipin influences these newly understood facets of cancer.